Cas no 149379-73-7 (2-Methoxy-5-methylnicotinonitrile)

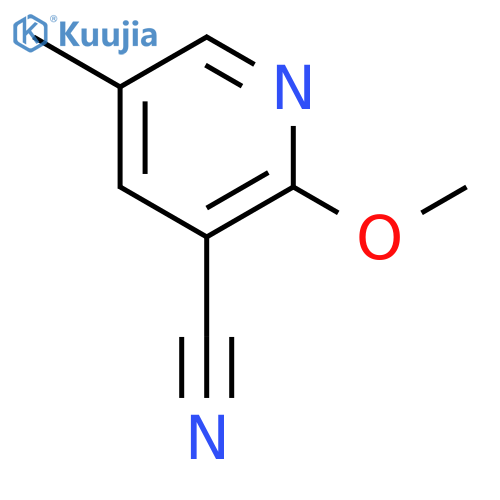

149379-73-7 structure

商品名:2-Methoxy-5-methylnicotinonitrile

2-Methoxy-5-methylnicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-methylnicotinonitrile

- 3-Pyridinecarbonitrile,2-methoxy-5-methyl-

- 3-Pyridinecarbonitrile,2-methoxy-5-methyl-(9CI)

- CS-0081684

- 149379-73-7

- SCHEMBL15046199

- 2-Methoxy-5-methylnicotinonitrile, AldrichCPR

- SB53241

- AKOS006336479

- DTXSID50663806

- ZFA37973

- D74382

- MFCD13563068

- 2-methoxy-5-methylpyridine-3-carbonitrile

- BS-27487

-

- MDL: MFCD13563068

- インチ: InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3

- InChIKey: CZKDMJBSPOUACB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(N=C1)OC)C#N

計算された属性

- せいみつぶんしりょう: 148.06400

- どういたいしつりょう: 148.064

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.9A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 45.91000

- LogP: 1.27028

2-Methoxy-5-methylnicotinonitrile セキュリティ情報

2-Methoxy-5-methylnicotinonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methoxy-5-methylnicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M329903-250mg |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 250mg |

$316.00 | 2023-05-17 | ||

| TRC | M329903-500mg |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 500mg |

$477.00 | 2023-05-17 | ||

| Apollo Scientific | OR953188-1g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 98% | 1g |

£435.00 | 2025-02-21 | |

| abcr | AB263346-1 g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 1g |

€637.00 | 2023-04-27 | ||

| Chemenu | CM365142-5g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 95% | 5g |

$1568 | 2022-06-12 | |

| A2B Chem LLC | AE97786-5g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 98% | 5g |

$1075.00 | 2024-04-20 | |

| TRC | M329903-1g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 1g |

$678.00 | 2023-05-17 | ||

| Chemenu | CM365142-1g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 95% | 1g |

$392 | 2022-06-12 | |

| TRC | M329903-100mg |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 100mg |

$155.00 | 2023-05-17 | ||

| Chemenu | CM365142-25g |

2-Methoxy-5-methylnicotinonitrile |

149379-73-7 | 95% | 25g |

$4704 | 2022-06-12 |

2-Methoxy-5-methylnicotinonitrile 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

149379-73-7 (2-Methoxy-5-methylnicotinonitrile) 関連製品

- 121643-45-6(3-Pyridinecarbonitrile,2,6-dimethoxy-)

- 7254-34-4(2-methoxypyridine-3-carbonitrile)

- 14178-15-5(3-Cyano-2-phenoxypyridine)

- 14248-71-6(2-Ethoxynicotinonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149379-73-7)2-Methoxy-5-methylnicotinonitrile

清らかである:99%

はかる:1g

価格 ($):397.0